molecular formula C22H19FN4O3 B2412789 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile CAS No. 903851-55-8

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2412789
M. Wt: 406.417
InChI Key: RIQAKFIWKKVKJP-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-methoxyphenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the oxazole family and has been found to exhibit promising results in various studies.

Scientific Research Applications

Synthesis and Imaging Potential

  • Facile Synthesis and Radioligand Applications : A study by Gao, Wang, and Zheng (2012) explored the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, which are analogous to the compound . These derivatives, including 2-((4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)thio)benzo[d]oxazole, show potential for use as positron emission tomography (PET) radioligands, particularly for imaging of 5-HT1A receptors (Gao, Wang, & Zheng, 2012).

Antimicrobial and Anticancer Properties

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized various derivatives including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, which shares a structural similarity with the target compound. These derivatives displayed antimicrobial activities against test microorganisms, indicating the potential use of such compounds in combating microbial infections (Bektaş et al., 2007).
  • Conformationally Constrained Butyrophenones with Affinity for Dopamine and Serotonin Receptors : Raviña et al. (2000) explored the synthesis and evaluation of compounds including 4-(p-fluorobenzoyl)piperidine and 4-(6-fluorobenzisoxazolyl)piperidine. These compounds, due to their affinity for dopamine and serotonin receptors, have potential as antipsychotic agents, suggesting a similar application for the compound (Raviña et al., 2000).

Radiochemistry and Neurotransmitter Studies

  • Radioligand Studies with [(18)F]p-MPPF : Research by Plenevaux et al. (2000) on [(18)F]p-MPPF, a 5-HT1A antagonist similar in structure to the target compound, highlights its use in studying serotonergic neurotransmission with PET. This suggests potential applications of the compound in neurotransmitter studies and imaging (Plenevaux et al., 2000).

Molecular Docking and Anticancer Research

  • Molecular Docking Studies of Benzimidazole Derivatives as EGFR Inhibitors : A study by Karayel (2021) involving compounds like 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione shows the application of these compounds in anticancer research through EGFR inhibition. This suggests that structurally similar compounds, such as the one , may also have anticancer properties (Karayel, 2021).

Depression and Serotonin Transporter Studies

  • Dual Action at 5-HT1A Serotonin Receptors and Serotonin Transporter : Martínez et al. (2001) synthesized derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter. One of these compounds, 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, shows that compounds similar to the one could be potent antidepressant agents (Martínez et al., 2001).

Antibacterial and Anthelmintic Studies

  • Synthesis and Biological Evaluation of Tert-butyl Derivatives : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound that demonstrated moderate anthelmintic and poor antibacterial activities. This indicates a potential for similar activities in the target compound (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAKFIWKKVKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

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